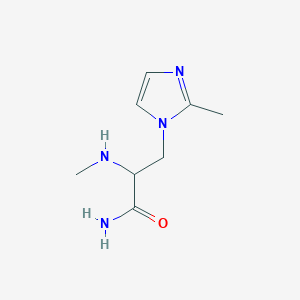

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

Description

3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound featuring an imidazole core substituted with a methyl group at position 2, a methylamino group at position 2 of the propanamide backbone, and an amide functional group. The molecular formula is C₈H₁₃N₅O (calculated molecular weight: 211.23 g/mol). Its structure combines imidazole’s aromatic heterocyclic properties with the hydrogen-bonding capabilities of the amide and methylamino groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring nitrogen-rich interactions.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(methylamino)-3-(2-methylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C8H14N4O/c1-6-11-3-4-12(6)5-7(10-2)8(9)13/h3-4,7,10H,5H2,1-2H3,(H2,9,13) |

InChI Key |

DVKIAWKAGJXAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structure

The compound 3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide features an imidazole ring substituted at the 1-position with a methyl group, linked to a propanamide backbone bearing a methylamino substituent at the 2-position. This structure suggests synthetic approaches involving amide bond formation and heterocyclic substitution chemistry.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves:

- Construction or introduction of the 2-methylimidazole moiety.

- Formation of the propanamide backbone.

- Installation of the methylamino substituent at the 2-position.

- Coupling steps to assemble the final amide linkage.

Literature-Reported Synthetic Routes

While direct synthetic procedures for this exact compound are limited in open literature, analogous compounds containing 2-methylimidazole and amino propanamide frameworks have been synthesized using the following approaches:

Amide Bond Formation via Coupling Reagents

- Amide coupling between an appropriate amine and carboxylic acid derivative is the cornerstone step.

- Common reagents include HBTU , EDC/HOBt , or acid chlorides to activate the carboxyl group for nucleophilic attack by the amino group.

- For example, coupling of (S)-2-methylamino-propanoic acid derivatives with 2-methylimidazole-containing amines or vice versa yields the target amide.

Protection and Deprotection Strategies

- Boc (tert-butyloxycarbonyl) protection of amino groups is often employed to prevent side reactions during multi-step synthesis.

- Deprotection is achieved by acidic treatment (e.g., HCl in dioxane).

- This strategy allows selective functionalization of the imidazole nitrogen and the amino group on the propanamide chain.

Example Synthetic Scheme (Adapted from Related Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc-protection of amino group | Boc anhydride, base (e.g., triethylamine), solvent | Boc-protected amino acid derivative |

| 2 | Coupling with 2-methylimidazole | HBTU, DIPEA, DMF or similar solvent | Amide bond formation |

| 3 | Deprotection of Boc group | HCl in dioxane or TFA | Free amino group on propanamide |

| 4 | Final purification | Chromatography or recrystallization | Pure this compound |

Research Data and Characterization

Yields and Purity

- Reaction yields for analogous amide coupling steps typically range from 60% to 85% , depending on reaction optimization.

- Purity of the final compounds is confirmed by HPLC analysis , showing >95% purity.

- Structural confirmation is routinely performed by ^1H NMR , ^13C NMR , and High-Resolution Mass Spectrometry (HRMS) .

Analytical Data Summary Table

| Parameter | Typical Result | Method |

|---|---|---|

| Purity | >95% | HPLC |

| ^1H NMR | Signals consistent with imidazole and amide protons | NMR Spectroscopy |

| ^13C NMR | Resonances confirming carbonyl and heterocyclic carbons | NMR Spectroscopy |

| Molecular Weight | Matches calculated MW for C7H12N4O (approx.) | HRMS |

| Reaction Yield | 60–85% | Isolated yield |

Patents and Industrial Preparation Notes

- Patent literature indicates the use of heterocyclic compounds with imidazole moieties prepared by amide coupling methods similar to those described above.

- Industrial synthesis may involve optimized continuous flow procedures or alternative coupling reagents to improve scalability and reduce impurities.

- No direct patent disclosing the exact compound’s synthesis was found, but related imidazole-containing amides are prepared via standard peptide coupling chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C.

Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole/Amide Moieties

2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1250620-54-2)

- Molecular Formula : C₇H₁₂N₄O

- Molecular Weight : 168.2 g/mol

- Key Differences: Lacks the 2-methyl substitution on the imidazole ring and the methylamino group, instead featuring a simple amino group at position 2.

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

- Molecular Formula : C₁₅H₁₆N₄O₂

- Molecular Weight : 284.32 g/mol

- Key Differences : Incorporates a benzimidazole ring (enhancing aromatic interactions) and an isoxazole group (improving metabolic stability). IR and MS data (IR: 3265, 1678 cm⁻¹; MS: m/z 284 [M⁺]) highlight distinct functional groups compared to the target compound .

Complex Heterocyclic Derivatives

Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Molecular Formula : C₂₁H₂₁F₃N₄O

- Molecular Weight : 392.2 g/mol

- Key Differences : Contains a pyrrole ring, pyridine moiety, and trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and bioavailability, while the pyridine improves target specificity. NMR data (δ 11.55 ppm for pyrrole NH) and ESIMS (m/z 392.2) confirm its structural complexity .

Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate

- Molecular Formula : C₂₉H₂₇N₂O₃

- Molecular Weight : 455.54 g/mol

- Key Differences: Features an imidazolidine core (saturated heterocycle) and propargylamine moiety, synthesized via a domino reaction (92% yield). The electron-deficient alkyne enhances reactivity for further functionalization .

Aniline-Based Imidazole Derivatives

2-(2-Methyl-1H-imidazol-1-yl)aniline

Data Table: Comparative Analysis

Biological Activity

3-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide, with the CAS number 1249491-46-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 182.22 g/mol. The compound is characterized by an imidazole ring, which is known for its biological significance in various pharmacological contexts.

Antibacterial Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant antibacterial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs): In vitro tests have reported MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Mechanism of Action: The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity against various fungal strains.

Case Studies:

- Study on Candida albicans: The compound showed effective inhibition with an MIC value of 0.0048 mg/mL against C. albicans, highlighting its potential as an antifungal agent .

- Broad-spectrum Activity: It exhibited activity against multiple fungal strains, suggesting a broad spectrum of antifungal efficacy.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis: The imidazole moiety may interfere with the synthesis of nucleic acids in microorganisms.

- Membrane Disruption: It may alter the integrity of microbial membranes, leading to cell lysis.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, providing insights into how modifications can enhance biological activity.

Notable Research:

Q & A

Q. What are the common synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a brominated precursor (e.g., ethyl 3-bromo-2-(methylamino)propanoate) and 2-methylimidazole under basic conditions. Key steps include:

- Alkylation: Reacting the brominated precursor with 2-methylimidazole in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 6–12 hours .

- pH Control: Maintaining pH 8–9 using bases like K₂CO₃ to enhance nucleophilicity .

- Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirming purity via HPLC (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural characterization employs:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.2–7.4 ppm (imidazole protons), δ 3.1 ppm (methylamino group), and δ 1.2–1.5 ppm (ester methyl groups) confirm substitution patterns .

- ¹³C NMR: Carbon signals near 160–170 ppm indicate the presence of amide/ester carbonyl groups .

- Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., m/z 225.1214 for C₉H₁₆N₄O) .

- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the imidazole and methylamino moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Methodological Answer: Discrepancies often arise from assay-specific variables. To address this:

- Standardize Assays: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, MIC values) and validate with reference strains (e.g., E. coli ATCC 25922) .

- Control Structural Degradation: Monitor compound stability in assay media via LC-MS to rule out false negatives due to hydrolysis .

- Comparative SAR Studies: Test analogs (e.g., 3-(1-ethylimidazol-1-yl) derivatives) to isolate contributions of the 2-methyl group to activity .

Q. What strategies optimize stereochemical control during synthesis of this compound?

Methodological Answer: The methylamino group’s stereochemistry impacts biological interactions. Optimization methods include:

- Chiral Catalysts: Use (R)-BINAP ligands in palladium-catalyzed couplings to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) in hydrolytic reactions to isolate desired (S)-enantiomers .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can computational methods enhance understanding of its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes, identifying key interactions (e.g., imidazole-heme iron coordination) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., with NMDA receptors) .

- QSAR Modeling: Train models on datasets of imidazole derivatives to predict logP and bioavailability .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze via:

- LC-MS/MS: Identify hydrolytic products (e.g., cleavage of the propanamide bond) .

- FTIR: Detect oxidation byproducts (e.g., imidazole N-oxide formation) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via USP guidelines .

Q. How do researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.